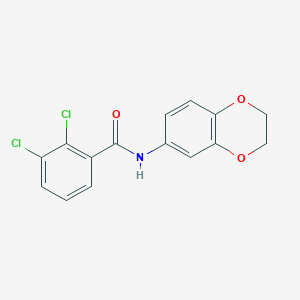
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate, also known as AMBI, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is not fully understood. However, it has been suggested that 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate may exert its pharmacological effects by modulating the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its low stability in acidic conditions and its potential to undergo oxidation under certain conditions.
将来の方向性
There are several future directions for the scientific research of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as a therapeutic agent for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate for therapeutic use.
In conclusion, 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages and limitations for lab experiments and has several future directions for scientific research.
合成法
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with a N,N-dimethylformamide derivative in the presence of a Lewis acid catalyst.
科学的研究の応用
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been studied for its potential use as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)19(22)23-18-15-6-4-5-7-16(15)20(3)17(18)13(2)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAISBWBNWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N(C3=CC=CC=C32)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)



![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)